2,4-Diaminopyrimidin-5-ol
Overview
Description
2,4-Diaminopyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Scientific Research Applications
2,4-Diaminopyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2,4-Diaminopyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibiting mt-DHFR disrupts this process, leading to a halt in bacterial growth .
Mode of Action
This compound interacts with mt-DHFR by binding to its glycerol (GOL) binding site . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with mt-DHFR results in the inhibition of the enzyme, disrupting the synthesis of tetrahydrofolate and thus halting bacterial growth .
Biochemical Pathways
The inhibition of mt-DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides. By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption leads to a decrease in the availability of nucleotides, which are necessary for DNA replication and repair, and RNA synthesis .
Pharmacokinetics
The compound’s design includes side chains that occupy the gol binding site with proper hydrophilicity for cell entry . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By inhibiting mt-DHFR, the compound disrupts the synthesis of nucleotides, leading to a halt in bacterial growth . This makes this compound a potential candidate for the development of anti-tubercular drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilicity can affect its ability to cross the cell wall of Mycobacterium tuberculosis . Additionally, the size of the compound’s side chains can influence its ability to occupy the GOL binding site on mt-DHFR
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidin-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with suitable reagents to introduce the hydroxyl group at the 5-position. For instance, the treatment of 2,4-diaminopyrimidine with sodium hydroxide and hydrogen peroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the hydroxyl group at the 5-position.
2,4-Diamino-6-hydroxypyrimidine: Has an additional hydroxyl group at the 6-position.
2,4-Diamino-5-methylpyrimidine: Contains a methyl group instead of a hydroxyl group at the 5-position.
Uniqueness
2,4-Diaminopyrimidin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
Properties
IUPAC Name |
2,4-diaminopyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGHJCYLMLPCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520111 | |
Record name | 2,4-Diaminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70035-83-5 | |
Record name | 2,4-Diaminopyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.